(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of this compound are the Estrogen receptor alpha and Estrogen receptor beta . These receptors are nuclear hormone receptors that bind estrogens, which are primary female sex hormones. They play crucial roles in reproductive development, function, and physiology .
Mode of Action
It is known to interact with its targets, the estrogen receptors, possibly leading to changes in the expression of genes containing estrogen response elements .
Biochemical Pathways
Given its interaction with estrogen receptors, it is likely to influence pathways related to reproductive function and physiology, as well as other processes regulated by these receptors .
Result of Action
Given its interaction with estrogen receptors, it may influence gene expression and cellular processes regulated by these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation of the hydroxyl group on the chromene ring using methyl iodide and a base such as potassium carbonate.
Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with an appropriate amine, such as 4-methylphenylamine, under dehydrating conditions.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and imino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-[(4-methylphenyl)imino]methylphenol: A structurally similar compound with potential biological activities.
4-Methylphenyl-2-iminothiazolidinone: Another compound with a similar imino group and potential therapeutic applications.
Uniqueness
(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-acetyl-8-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-7-9-15(10-8-12)22-20-16(19(24)21-13(2)23)11-14-5-4-6-17(25-3)18(14)26-20/h4-11H,1-3H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZOUUXGNDLWRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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